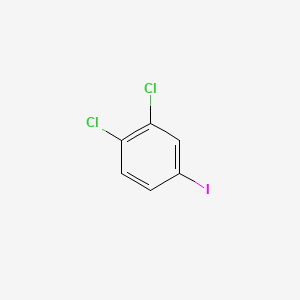

1,2-Dichloro-4-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADPFZNWCQIJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066625 | |

| Record name | Benzene, 1,2-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20555-91-3 | |

| Record name | 1,2-Dichloro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20555-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020555913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dichloro-4-iodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AU4ABW4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dichloro-4-iodobenzene (CAS No. 20555-91-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-4-iodobenzene is a halogenated aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional substitution pattern—featuring two vicinal chlorine atoms and a para-iodine atom—provides a versatile scaffold for the construction of complex molecular architectures. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in a multitude of cross-coupling reactions, enabling the regioselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key synthetic applications with detailed protocols, and essential safety information, serving as a critical resource for professionals engaged in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to pale brown fused solid.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 20555-91-3 .[1][2][3][4][5]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 20555-91-3 | [1][2][3][6] |

| Molecular Formula | C₆H₃Cl₂I | [1][2][3][6] |

| Molecular Weight | 272.89 g/mol | [2][6] |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 4-Iodo-1,2-dichlorobenzene, 3,4-Dichloroiodobenzene | [2][4][6] |

| Appearance | Pale yellow to pale brown fused solid | [1] |

| Melting Point | 27-34 °C | [1][2][4] |

| Boiling Point | 259.0 ± 20.0 °C at 760 mmHg | [2] |

| Density | 2.0 ± 0.1 g/cm³ | [2] |

| InChI Key | NADPFZNWCQIJJW-UHFFFAOYSA-N | [1][6] |

| SMILES | C1=CC(=C(C=C1I)Cl)Cl | [1][6] |

Synthesis of this compound

The most reliable and commonly employed laboratory synthesis of this compound proceeds via a Sandmeyer-type reaction, starting from the readily available precursor, 3,4-dichloroaniline.[2] This two-step sequence involves the diazotization of the primary amine followed by the substitution of the resulting diazonium salt with an iodide source.[7]

The low temperature (0-5 °C) for the diazotization step is critical. The arenediazonium salt intermediate is thermally unstable and prone to decomposition at higher temperatures, which would lead to the formation of phenolic byproducts and a significant reduction in yield.[7] The diazonium salt should be used immediately after its formation for the same reason.

Detailed Experimental Protocol: Synthesis from 3,4-Dichloroaniline[7][8]

Materials:

-

3,4-Dichloroaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~3.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Potassium Iodide (KI, 1.2 eq)

-

Deionized Water

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice Bath

Procedure:

-

Aniline Salt Formation: In a round-bottom flask, suspend 3,4-dichloroaniline in a mixture of water and concentrated HCl. Stir until a fine slurry or solution is formed.

-

Diazotization: Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring. Prepare a solution of sodium nitrite in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt slurry, ensuring the temperature is strictly maintained below 5 °C. The rate of addition should be slow enough to control the exotherm.

-

Monitoring: After the complete addition of the NaNO₂ solution, continue stirring for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by testing a drop of the solution with starch-iodide paper (a positive test, indicating excess nitrous acid, will turn the paper blue/black).

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 40-50 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove residual iodine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by column chromatography on silica gel (using a non-polar eluent like hexanes) or by recrystallization to yield pure this compound.

Core Applications in Cross-Coupling Reactions

The primary utility of this compound in drug development and advanced synthesis lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bonds, allowing for highly regioselective functionalization.[8] This selective reactivity is fundamental to building molecular complexity in a controlled manner.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl scaffolds prevalent in pharmaceuticals.[9][10] this compound can be selectively coupled at the iodine position with a variety of aryl- or vinylboronic acids.

Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [9][11]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane or Toluene/Ethanol mixture

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a Schlenk flask or round-bottom flask, add this compound, phenylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and the aqueous base solution via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-phenyl-1,2-dichlorobenzene product.

B. Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[12][13] Using this compound, an aryl group can be selectively attached to an alkene like styrene or an acrylate ester. The reaction typically yields the trans isomer as the major product.[13]

Detailed Experimental Protocol: Heck Coupling with Styrene [12][14]

Materials:

-

This compound (1.0 eq)

-

Styrene (1.2-1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

-

Triphenylphosphine (PPh₃) (2-4 mol%)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the anhydrous solvent (e.g., MeCN), the base (e.g., Et₃N), and finally the alkene (styrene) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to afford the stilbene derivative.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is indispensable for synthesizing arylalkynes, which are key intermediates for many pharmaceuticals and organic materials. A co-catalyst, typically a copper(I) salt like CuI, is used to facilitate the reaction.[1]

Detailed Experimental Protocol: Sonogashira Coupling with Phenylacetylene [1][3]

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1-1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

-

Copper(I) Iodide (CuI) (2-5 mol%)

-

An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (used as solvent or co-solvent)

-

Tetrahydrofuran (THF) (optional co-solvent)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base. Finally, add the terminal alkyne (phenylacetylene) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and can typically be run without external heating. Monitor progress by TLC.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalysts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

Spectroscopic Characterization

Authentic samples of this compound can be characterized by standard spectroscopic methods. Reference spectra are available in public databases.[2][6][15]

-

¹H NMR: The proton NMR spectrum will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and strong absorptions in the fingerprint region corresponding to C-Cl and C-I bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 272, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[2][6]

Safety and Handling

This compound is classified as hazardous.[6][11]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[6][11] It causes skin irritation and serious eye irritation.[6][11] It may also cause respiratory irritation.[6]

-

Precautions: Handle only in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[11] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The compound is noted to be light-sensitive, so it should be stored in an opaque or amber container.[4][16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][16]

References

-

Chemsrc. This compound | CAS#:20555-91-3. [Link]

-

Fisher Scientific. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

-

PubChem. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591. [Link]

-

SpectraBase. This compound. [Link]

- Krasnokutskaya, E. A., et al. (2007). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2007(1), 81-84.

-

Odinity. Intro to Organometallics: The Heck Reaction. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Organic Syntheses. iodobenzene dichloride. [Link]

- P. Kaszynski, J.T. Manka. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124 (2003), 39-43.

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. Industrial application of (dichloroiodo)benzene. [Link]

-

Stenutz. This compound. [Link]

-

Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

JoVE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

Sources

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. odinity.com [odinity.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound | CAS#:20555-91-3 | Chemsrc [chemsrc.com]

1,2-Dichloro-4-iodobenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the physical, spectroscopic, and reactive properties of this compound (CAS No: 20555-91-3). As a key halogenated aromatic building block, its utility in synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, is significant. This document moves beyond a simple data sheet to provide insights into the causality behind analytical methods and the practical application of this versatile reagent.

Core Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a unique arrangement of halogens that dictates its reactivity and physical characteristics. At standard conditions, it presents as a pale yellow to brown fused solid.[1] The presence of heavy atoms (two chlorines and one iodine) on the benzene ring results in a high molecular weight and density compared to unsubstituted benzene.

The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 20555-91-3 | [2] |

| Molecular Formula | C₆H₃Cl₂I | [3] |

| Molecular Weight | 272.90 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-Dichloroiodobenzene, 4-Iodo-1,2-dichlorobenzene | [4] |

| Appearance | Pale yellow to pale brown fused solid | [5] |

| Melting Point | 27-34 °C (lit.) | [4][5] |

| Boiling Point | ~259 °C at 760 mmHg | [4] |

| Density | ~2.0 g/cm³ | [4] |

| Flash Point | ~110 °C | [4] |

Solubility Profile: While precise quantitative data is not widely published, this compound is characterized as having moderate solubility in common organic solvents and low solubility in water.[6] Its utility in a range of organic reactions conducted in solvents such as tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) substantiates its free solubility in these media, a critical factor for its application in homogeneous catalysis.[1][7][8]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. For a molecule like this compound, a multi-technique approach is essential. Spectroscopic methods (NMR, IR, MS) provide a structural fingerprint, while chromatographic methods (GC) are employed to quantify purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, the substitution pattern gives rise to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The aromatic region (δ 7.0-8.0 ppm) will show signals for the three non-equivalent protons on the benzene ring.

-

H-3: This proton is ortho to a chlorine atom and meta to the iodine atom. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the iodine atom and meta to a chlorine atom. It will appear as a doublet of doublets, being split by both H-3 and H-6.

-

H-6: This proton is ortho to a chlorine atom and meta to the iodine atom. It will appear as a doublet.

The coupling constants (J-values) are diagnostic: ortho coupling (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the non-equivalent carbon atoms. The chemical shifts are heavily influenced by the attached halogen.

-

C-I (ipso-carbon): The carbon directly attached to iodine (C4) will appear significantly upfield (lower ppm) due to the "heavy atom effect," typically around 90-100 ppm.

-

C-Cl (ipso-carbons): The carbons bonded to chlorine (C1, C2) will be deshielded and appear further downfield, generally in the 130-140 ppm range.[9]

-

C-H (protonated carbons): The remaining carbons (C3, C5, C6) will resonate in the typical aromatic region of 125-135 ppm.[9] Quaternary carbons (C1, C2, C4) will typically show signals of lower intensity.[10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups based on their vibrational frequencies. For this compound, the spectrum is characterized by vibrations of the substituted benzene ring and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1580-1450 | Aromatic C=C ring stretching vibrations |

| ~850-800 | C-H out-of-plane bending, characteristic of 1,2,4-trisubstitution[11] |

| 800-600 | C-Cl stretching |

| 600-500 | C-I stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 272 (for ³⁵Cl) and 274 (for ³⁷Cl), reflecting the isotopic abundance of chlorine.

-

Major Fragmentation: The C-I bond is the weakest in the molecule and will cleave readily. The most significant fragmentation pathway is the loss of the iodine radical (I•, 127 mass units) to give a highly abundant dichlorophenyl cation at m/z 145/147.[2] Subsequent loss of a chlorine radical (Cl•) or HCl can also occur.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CAS#:20555-91-3 | Chemsrc [chemsrc.com]

- 5. A13440.18 [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. researchgate.net [researchgate.net]

Physicochemical Characteristics of 1,2-Dichloro-4-iodobenzene

An In-Depth Technical Guide to the Melting Point of 1,2-Dichloro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the melting point of this compound, a critical physicochemical property for its application in research and development. As a halogenated aromatic compound, it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] An accurate understanding and determination of its melting point are paramount for identity confirmation, purity assessment, and quality control throughout the synthetic workflow.

This compound is a substituted benzene derivative with the chemical formula C₆H₃Cl₂I.[3] Its structural attributes and key physical properties are summarized below. The melting point is consistently reported in a narrow range, typically between 27°C and 34°C, which is characteristic of a low-melting organic solid.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 3,4-dichloroiodobenzene, 4-Iodo-1,2-dichlorobenzene | [6] |

| CAS Number | 20555-91-3 | [4][5][6][7] |

| Molecular Formula | C₆H₃Cl₂I | [3][4][5] |

| Molecular Weight | 272.89 g/mol | [3][4] |

| Melting Point | 27-29 °C | [4] |

| 29-31 °C | [6] | |

| 27.0-34.0 °C | [5] | |

| 30 °C | [8] | |

| Boiling Point | 259.0 ± 20.0 °C at 760 mmHg | [4] |

| 116-118 °C at 12 mmHg | [6] | |

| Appearance | Pale yellow to pale brown fused solid | [5] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.648 | [6][8] |

The Foundational Principles of Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[9] For a pure compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C).[10] This physical constant is a direct consequence of the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[10][11]

The Critical Role of Purity: The presence of even small amounts of miscible impurities will cause a depression in the melting point and a broadening of the melting range.[12] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. An impure sample melts at a lower temperature and over a wider range because the impurities disrupt the uniform crystal lattice structure, requiring less energy to break the intermolecular forces.[12] Therefore, observing a melting range for this compound that is lower and broader than the literature values is a strong indicator of sample impurity.

Authoritative Protocol for Melting Point Determination

The following protocol outlines a validated method for accurately determining the melting point of this compound using a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp.[11]

Materials:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, if sample is not a fine powder)

-

Digital melting point apparatus

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: A finely powdered, homogenous sample ensures uniform heat transfer throughout the material, leading to a more accurate and sharp melting range.

-

Procedure: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a spatula or a mortar and pestle.[12]

-

-

Loading the Capillary Tube:

-

Rationale: Proper loading is critical for clear observation. Too much sample can cause a temperature gradient within the material, broadening the observed range.

-

Procedure: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[11][12] Repeat until the sample height is 2-3 mm.

-

-

Apparatus Setup and Preliminary Determination (Fast Run):

-

Rationale: An initial rapid determination provides an approximate melting temperature, saving time during the subsequent precise measurement.

-

Procedure: Insert the loaded capillary tube into the heating block of the apparatus. Set a rapid heating rate (e.g., 5-10°C per minute).[11][12] Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool to at least 20°C below this approximate temperature.

-

-

Accurate Determination (Slow Run):

-

Rationale: A slow heating rate (1-2°C per minute) ensures that the sample and the thermometer are in thermal equilibrium, which is essential for an accurate reading.

-

Procedure: Insert a new, freshly prepared capillary tube with the sample. Rapidly heat the block to a temperature approximately 15-20°C below the estimated melting point found in the fast run. Then, adjust the heating rate to a slow ramp of ~2°C per minute.[11][12]

-

-

Recording the Melting Range:

-

Rationale: The melting range provides more information than a single point. The first temperature indicates the onset of melting (purity), and the second indicates the completion of the phase transition.

-

Procedure: Carefully observe the sample through the magnifying lens.

-

-

Post-Analysis:

-

Rationale: Proper cleanup and disposal are essential for lab safety and to prevent cross-contamination. Never re-melt a sample, as decomposition may have occurred.

-

Procedure: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Safety and Handling of this compound

As a chemical intermediate, this compound requires careful handling. According to its Safety Data Sheet (SDS), it is classified as hazardous.

-

Hazards: It is considered harmful if swallowed, in contact with skin, or inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[13]

-

Handling Precautions:

Conclusion

The melting point of this compound is a fundamental property for its use in scientific research and drug development. An accurately determined melting range, consistently falling between 27°C and 34°C, serves as a reliable indicator of compound identity and high purity. Deviations from this range, specifically depression and broadening, are diagnostic of impurities. The standardized protocol detailed in this guide provides researchers with a self-validating system to ensure the quality of their material, which is a critical first step for the integrity of any subsequent experimental work.

References

-

This compound | CAS#:20555-91-3 | Chemsrc . Chemsrc. Available from: [Link]

-

This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar . Fisher Scientific. Available from: [Link]

-

This compound - Stenutz . Stenutz. Available from: [Link]

-

Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Melting point determination . University of Calgary. Available from: [Link]

-

iodobenzene dichloride - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

-

1,4-Dichloro-2-iodobenzene | C6H3Cl2I | CID 122452 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Exp 1 - Melting Points . University of Missouri–St. Louis. Available from: [Link]

-

Experiment 1 - Melting Points . Truman State University. Available from: [Link]

-

Experiment 1: Melting-point Determinations . Athabasca University. Available from: [Link]

-

experiment (1) determination of melting points . University of Technology, Iraq. Available from: [Link]

-

Iodobenzene dichloride - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

-

Exploring the Feasibility of 1,4-Diiodobenzene Synthesis from Manufacturer's Perspective . Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:20555-91-3 | Chemsrc [chemsrc.com]

- 5. A13440.18 [thermofisher.com]

- 6. fishersci.ie [fishersci.ie]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound [stenutz.eu]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of 1,2-Dichloro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-dichloro-4-iodobenzene, a key halogenated aromatic building block. Recognizing the critical need for precise physicochemical data in synthetic and medicinal chemistry, this document focuses on the compound's boiling point, offering both established values and detailed methodologies for its empirical determination. The principles outlined herein are grounded in established physical chemistry and are designed to ensure accuracy and reproducibility in a laboratory setting.

Introduction: The Significance of this compound in Synthesis

This compound (CAS No. 20555-91-3) is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility lies in its capacity to serve as a versatile intermediate in the synthesis of more complex molecules.[2] Halogenated benzenes are crucial building blocks in medicinal chemistry, often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The distinct reactivity of the iodo- and chloro-substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for creating diverse molecular architectures. A thorough understanding of its physical properties, particularly its boiling point, is paramount for its purification, handling, and scale-up in synthetic processes.

Physicochemical Properties of this compound

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 3,4-Dichloroiodobenzene | [5] |

| CAS Number | 20555-91-3 | [5] |

| Molecular Formula | C₆H₃Cl₂I | [4] |

| Molecular Weight | 272.90 g/mol | [6] |

| Appearance | Pale yellow to pale brown fused solid | [7] |

| Melting Point | 27-34 °C | [7] |

| Boiling Point | 259.0 ± 20.0 °C at 760 mmHg116-118 °C at 12 mmHg | [5][8] |

| Density | 2.0 ± 0.1 g/cm³ | [8] |

| Refractive Index | 1.648 | [5] |

The Boiling Point of this compound: A Detailed Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a high-boiling-point compound like this compound, distillation is a common method for both purification and boiling point determination.[9]

Influence of Molecular Structure on Boiling Point

The relatively high boiling point of this compound can be attributed to several structural factors:

-

Molecular Weight: With a molecular weight of 272.90 g/mol , this compound is significantly heavier than benzene (78.11 g/mol ), which has a boiling point of 80.1 °C. Increased molecular weight generally leads to stronger van der Waals forces between molecules, requiring more energy to overcome and transition into the gaseous phase.

-

Substituent Effects: The presence of three halogen substituents (two chlorine atoms and one iodine atom) on the benzene ring contributes to its high boiling point. These electronegative atoms induce dipole moments in the molecule, leading to dipole-dipole interactions in addition to London dispersion forces. These intermolecular forces are stronger than the dispersion forces in unsubstituted benzene.[8]

-

Symmetry: The substitution pattern of this compound results in a less symmetrical molecule compared to benzene. While molecular symmetry can have a more pronounced effect on melting points, it can also influence boiling points by affecting how closely molecules can pack together in the liquid state.

Pressure Dependence of the Boiling Point

The boiling point of any substance is highly dependent on the ambient pressure. For compounds that may decompose at their atmospheric boiling point, or for which heating to such high temperatures is impractical, vacuum distillation is employed.[9] The reported boiling point of 116-118 °C at 12 mmHg for this compound is significantly lower than its estimated atmospheric boiling point of 259.0 °C.[5][8]

For researchers needing to estimate the boiling point at a specific pressure, a pressure-temperature nomograph can be a valuable tool. These nomographs are graphical representations of the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization.[10][11]

Experimental Determination of the Boiling Point

Given the high boiling point of this compound, a standard distillation or a micro-boiling point method using a Thiele tube with a high-boiling-point heating medium (e.g., mineral oil or silicone oil) is recommended. The following protocol details the micro-boiling point determination method, which is advantageous as it requires only a small amount of the sample.

Principle of the Micro-Boiling Point Method

This method relies on trapping a small amount of the substance's vapor in an inverted capillary tube. As the sample is heated, the trapped air and then the vapor of the substance will expand, causing a stream of bubbles to emerge from the capillary. The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.

Experimental Protocol

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling-point heating oil (e.g., mineral oil)

-

Thermometer (-10 to 360 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a few drops of this compound into the small test tube, enough to create a column of liquid approximately 5-7 mm high.

-

Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the bulb of the thermometer.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and carefully immerse the thermometer and attached test tube into the heating oil within the Thiele tube. The heating oil level should be above the side arm of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The unique shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. Carefully observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

-

Repeat: For accuracy, allow the apparatus to cool further, then re-heat to obtain a second measurement.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Handle it in a well-ventilated fume hood.

-

Be cautious when working with hot oil. Ensure the apparatus is securely clamped to prevent tipping.

-

Do not heat a sealed system. The Thiele tube should be open to the atmosphere.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

The subsequent diagram illustrates the experimental setup for the Thiele tube method.

Conclusion

This technical guide has provided a detailed examination of the boiling point of this compound, a compound of considerable importance in contemporary chemical synthesis. By understanding the interplay of its molecular structure and intermolecular forces, researchers can better predict its behavior under various experimental conditions. The provided protocol for micro-boiling point determination offers a reliable and material-sparing method for verifying this critical physical property. Adherence to precise experimental technique and safety protocols is essential for obtaining accurate data and ensuring a safe laboratory environment.

References

-

Cheméon. (n.d.). Chemical Properties of 1,4-Dichloro-2-iodobenzene (CAS 29682-41-5). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of 1,4-Diiodobenzene Synthesis from Manufacturer's Perspective. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,2-dichloro-4-iodo-. Retrieved from [Link]

-

Chemsrc. (2023, August 23). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of Iodobenzene Diacetate in Fine Chemical Production and Synthesis Innovation. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. nbinno.com [nbinno.com]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound [stenutz.eu]

- 7. A13440.18 [thermofisher.com]

- 8. This compound | CAS#:20555-91-3 | Chemsrc [chemsrc.com]

- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 1,2-Dichloro-4-iodobenzene: Properties and Synthetic Applications

Introduction: A Versatile Building Block in Modern Chemistry

1,2-Dichloro-4-iodobenzene is a polysubstituted aromatic halogenated compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique arrangement of three distinct halogen atoms on a benzene ring—two chlorine atoms and one iodine atom—provides a versatile platform for regioselective functionalization. For researchers, scientists, and professionals in drug development, understanding the precise properties and synthetic utility of this molecule is paramount for designing efficient and novel synthetic pathways. The differential reactivity of the carbon-iodine bond versus the carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for its strategic use in constructing highly substituted aromatic systems found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its core properties, with a focus on its molecular weight, and delves into a practical, field-proven experimental protocol to demonstrate its application.

Section 1: Core Molecular and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in a reaction and the analytical methods required for its characterization. The molecular weight, a critical parameter, is derived from its molecular formula, C₆H₃Cl₂I.[1][2] Based on IUPAC atomic weights, the calculated molecular weight provides the basis for all stoichiometric calculations in synthesis.

Below is a summary of the essential quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 272.89 g/mol | [1][3][4][5] |

| Molecular Formula | C₆H₃Cl₂I | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 20555-91-3 | [1][3][4] |

| Synonyms | 3,4-Dichloroiodobenzene, 4-Iodo-1,2-dichlorobenzene | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| Melting Point | 27-31 °C (fused solid) | [3][6] |

| Boiling Point | 259.0 ± 20.0 °C at 760 mmHg | [3] |

| Appearance | Pale yellow to pale brown fused solid | [6] |

Section 2: Strategic Utility in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in drug discovery and complex molecule synthesis stems from the differential reactivity of its C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions, the C-I bond is significantly more reactive than the C-Cl bonds.[7][8] The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[3][7]

This reactivity difference is a cornerstone of its strategic value. It allows a chemist to selectively perform a cross-coupling reaction at the C4 position (where the iodine is located) while leaving the two chlorine atoms at the C1 and C2 positions untouched. These chlorine atoms can then be targeted in a subsequent, often more forcing, cross-coupling reaction or can be retained in the final molecule, where they can influence factors such as metabolic stability, lipophilicity, and binding affinity. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool for creating the internal alkyne structures prevalent in many biologically active compounds and organic materials.[7]

Section 3: Experimental Protocol: Sonogashira Cross-Coupling

This section provides a detailed, step-by-step methodology for a representative Sonogashira reaction. The protocol is designed to be self-validating, with explanations for each critical step, reflecting an expert's approach to synthesis.

Objective: To synthesize 1,2-dichloro-4-(phenylethynyl)benzene by selectively coupling phenylacetylene with this compound.

Materials:

-

This compound (1.0 mmol, 272.9 mg)

-

Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 17.5 mg, 2.5 mol%)

-

Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg, 5.0 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (5.0 mL, degassed)

-

Tetrahydrofuran (THF), anhydrous (5.0 mL, degassed)

-

Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Methodology:

-

Vessel Preparation and Reagent Addition:

-

To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (272.9 mg), the palladium catalyst Pd(PPh₃)₂Cl₂ (17.5 mg), and the co-catalyst CuI (9.5 mg).

-

Expertise & Experience: The use of a Schlenk flask and inert gas is critical. Oxygen can oxidize the active Pd(0) catalyst, which is formed in situ, leading to catalyst deactivation and significantly lower yields. CuI is the classic co-catalyst for the Sonogashira reaction; it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

-

-

Inert Atmosphere Establishment:

-

Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

-

Solvent and Reagent Injection:

-

Using gas-tight syringes, add the degassed solvents, THF (5 mL) and triethylamine (5 mL). Stir the resulting slurry for 5 minutes.

-

Expertise & Experience: Solvents must be thoroughly degassed to remove dissolved oxygen. Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a solvent. The deprotonation is essential for the formation of the reactive acetylide species.[9]

-

Slowly inject phenylacetylene (121 µL) into the stirring mixture.

-

-

Reaction Execution and Monitoring:

-

Allow the reaction to stir at room temperature. The reaction is typically complete within 1.5 to 3 hours.[3][9]

-

Trustworthiness: The reaction progress should be monitored using Thin Layer Chromatography (TLC). A small aliquot is taken, quenched, and spotted on a TLC plate against the starting materials. The disappearance of the this compound spot and the appearance of a new, product spot confirms the reaction is proceeding.

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by TLC), dilute the mixture with diethyl ether or ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (1 x 15 mL).

-

Expertise & Experience: The NH₄Cl wash is crucial for quenching the base and removing copper salts, which can otherwise complicate purification. Brine removes residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,2-dichloro-4-(phenylethynyl)benzene.

-

Workflow Visualization

The following diagram illustrates the logical flow of the Sonogashira coupling protocol described.

Sources

- 1. rsc.org [rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Diiodinated Biphenyls and Iodinated <i>meta</i>‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… [ouci.dntb.gov.ua]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

1,2-Dichloro-4-iodobenzene 1H NMR spectrum

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,2-Dichloro-4-iodobenzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The content moves from theoretical prediction to practical application, emphasizing the causal reasoning behind experimental choices and data interpretation to ensure a robust understanding of the molecule's spectral features.

This compound (C₆H₃Cl₂I) is a polysubstituted aromatic compound with significant utility in organic synthesis, often as a building block for more complex molecules.[1][2][3] Its structure, featuring three different halogen substituents, creates a distinct and informative proton NMR (¹H NMR) spectrum. NMR spectroscopy is an unparalleled technique for determining the precise structure of molecules in solution by probing the magnetic environments of atomic nuclei, such as protons (¹H).[4]

This guide will deconstruct the ¹H NMR spectrum of this compound, providing a framework for predicting, acquiring, and interpreting its spectral data with high fidelity.

Theoretical Framework and Spectral Prediction

A rigorous analysis of a ¹H NMR spectrum begins with a prediction based on the molecule's electronic structure and the fundamental principles of NMR.

Molecular Structure and Proton Environments

The molecule has three aromatic protons in unique chemical environments, labeled as H-3, H-5, and H-6. Due to the lack of symmetry, each proton will produce a distinct signal.

Caption: Structure of this compound with proton numbering.

Predicting Chemical Shifts (δ)

The chemical shift of an aromatic proton is influenced by the electronic effects of the substituents on the ring. Protons in electron-poor (deshielded) environments resonate at higher chemical shifts (downfield), while those in electron-rich (shielded) environments appear at lower chemical shifts (upfield).[5]

-

Substituent Effects : Chlorine and iodine are both electronegative and exert an electron-withdrawing inductive effect, which deshields all protons on the ring. However, they also possess lone pairs that can be donated into the aromatic π-system via resonance, a shielding effect that primarily influences the ortho and para positions.[5][6] For halogens, the inductive effect typically dominates.

-

Proton H-3 : This proton is ortho to a chlorine atom and meta to both another chlorine and an iodine atom. The strong deshielding from the adjacent chlorine will likely make this one of the most downfield signals.

-

Proton H-5 : This proton is ortho to the iodine atom and meta to a chlorine atom.

-

Proton H-6 : This proton is ortho to a chlorine atom and para to the iodine atom.

Predicting the exact order without empirical data can be complex, but generally, protons ortho to halogens are significantly deshielded.[5][7] All three protons are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm.[8][9]

Predicting Spin-Spin Splitting (J-Coupling)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing their signals to split.[10][11] The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.

-

Ortho Coupling (³J) : Coupling between protons on adjacent carbons (three bonds apart). Typical values are 7–10 Hz.[6]

-

Meta Coupling (⁴J) : Coupling between protons separated by two carbons (four bonds apart). This is a weaker interaction, with typical values of 2–3 Hz.[6]

-

Para Coupling (⁵J) : Coupling across the ring (five bonds apart) is typically very small (<1 Hz) and often not resolved.

Based on these principles, we can predict the multiplicity of each signal:

-

H-6 : Is coupled only to H-5 through an ortho interaction. It will appear as a doublet (d) .

-

H-3 : Is coupled only to H-5 through a meta interaction. It will appear as a doublet (d) , but with a much smaller coupling constant than H-6.

-

H-5 : Is coupled to H-6 (ortho) and H-3 (meta). It will be split by both protons and appear as a doublet of doublets (dd) .

Caption: Predicted spin-spin coupling network for this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible ¹H NMR spectrum is paramount. This protocol is designed to be self-validating by incorporating steps that ensure sample purity, instrument stability, and data integrity.

Step 1: Meticulous Sample Preparation The quality of the final spectrum is dictated by the quality of the sample.[12]

-

Analyte Purity : Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals and complicate analysis.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use a high-purity solvent (≥99.8% D) to minimize the residual proton signal.[13]

-

Concentration : Dissolve 5-20 mg of the solid in approximately 0.6-0.7 mL of the deuterated solvent.[14] This concentration provides a good signal-to-noise ratio (S/N) without causing issues related to viscosity or aggregation.[15]

-

Filtration : Prepare the solution in a separate small vial. To remove any particulate matter that could degrade magnetic field homogeneity and spectral resolution, filter the solution through a Pasteur pipette plugged with a small piece of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.[13][16]

-

Internal Standard (Optional but Recommended) : For precise chemical shift calibration, add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its signal is defined as 0.00 ppm. Alternatively, the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm) can be used for calibration, though this is less precise.[14]

-

Labeling : Clearly label the NMR tube with the sample identity. Do not use paper labels, which can affect the tube's balance and spinning.[14]

Step 2: Spectrometer Setup and Data Acquisition

-

Sample Insertion : Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure it is positioned correctly within the NMR probe's radiofrequency (RF) coils.[13]

-

Locking : The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. This step is crucial for maintaining stable resolution over the course of the experiment.[15]

-

Shimming : This is the most critical step for achieving high resolution. The shimming process involves adjusting currents in a series of shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks.[15] Modern spectrometers have automated shimming routines that are highly effective.

-

Tuning and Matching : The NMR probe must be tuned to the resonance frequency of ¹H and matched to the impedance of the spectrometer's electronics to ensure maximum power transfer and sensitivity.

-

Acquisition Parameters :

-

Pulse Sequence : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width : Set a spectral width that encompasses all expected signals, typically from -2 to 12 ppm for ¹H NMR.

-

Number of Scans : For a sample of this concentration, 8 to 16 scans should be sufficient to achieve excellent S/N.

-

Relaxation Delay : A delay of 1-2 seconds between scans is usually adequate for quantitative analysis of small molecules.

-

Step 3: Data Processing

-

Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via FT.

-

Phasing : Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction : Correct the baseline to be flat and centered at zero intensity.

-

Calibration : Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.[17]

Data Analysis and Interpretation

While specific values can vary slightly based on solvent and concentration, the following data are representative for the ¹H NMR spectrum of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.75 | d | Jmeta = 2.2 Hz | 1H |

| H-5 | ~7.45 | dd | Jortho = 8.4 Hz, Jmeta = 2.2 Hz | 1H |

| H-6 | ~7.15 | d | Jortho = 8.4 Hz | 1H |

(Note: These are typical, predicted values. Actual experimental values should be obtained from a spectral database or direct measurement.)

Interpretation of the Spectrum:

-

Signal Assignment :

-

The most downfield signal at ~7.75 ppm is a sharp doublet with a small coupling constant (~2.2 Hz). This corresponds to H-3 , which is deshielded by the ortho chlorine and shows only meta coupling to H-5.

-

The signal at ~7.15 ppm is a doublet with a large coupling constant (~8.4 Hz). This is characteristic of ortho coupling and is assigned to H-6 , which is coupled to H-5.

-

The signal at ~7.45 ppm appears as a doublet of doublets. It exhibits both the large ortho coupling (~8.4 Hz) from H-6 and the small meta coupling (~2.2 Hz) from H-3, confirming its assignment as H-5 .

-

-

Validation of Structure : The observed splitting patterns and coupling constants perfectly match the predictions for the this compound structure. The presence of three distinct signals in a 1:1:1 integration ratio, with one doublet, one doublet of doublets, and another doublet, provides unambiguous confirmation of this substitution pattern.

Conclusion

The ¹H NMR spectrum of this compound is a classic example of a three-spin system on a substituted benzene ring. A systematic approach, combining theoretical prediction with a rigorous, self-validating experimental protocol, allows for the complete and confident assignment of all proton signals. The distinct chemical shifts, driven by the electronic effects of the three halogen substituents, and the characteristic ortho and meta coupling constants provide a unique spectral fingerprint that serves as a powerful tool for structural verification in a research or industrial setting.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Online] Available at: [Link]

-

JEOL. NMR Sample Preparation. [Online] Available at: [Link]

-

Scribd. NMR Sample Preparation Guide. [Online] Available at: [Link]

-

Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Online] Available at: [Link]

-

Jasperse, J. Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link]

-

Western University. NMR Sample Preparation. [Online] Available at: [Link]

-

Del Bene, J. E., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 759-765. [Online] Available at: [Link]

-

Diehl, P. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 36(1), 114-119. [Online] Available at: [Link]

-

ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Online] Available at: [Link]

-

Chem LibreTexts. Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]

-

YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Online] Available at: [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Online] Available at: [Link]

-

Read Chemistry. Spin-Spin Splitting in ¹H NMR Spectra. [Online] Available at: [Link]

-

PubChem. Benzene, 1,2-dichloro-4-iodo-. National Center for Biotechnology Information. [Online] Available at: [Link]

-

University of Regensburg. Spin-Spin Coupling. [Online] Available at: [Link]

-

Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Online] Available at: [Link]

-

JoVE. Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling). [Online] Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

-

Royal Society of Chemistry. Applications of spin–spin couplings. [Online] Available at: [Link]

-

nmrXiv. Overview. [Online] Available at: [Link]

-

NMR Wiki. Databases. [Online] Available at: [Link]

-

Liu, G., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(30), 10477-10482. [Online] Available at: [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Online] Available at: [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Online] Available at: [Link]

-

SpectraBase. 1-Chloro-4-iodobenzene - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]

-

Global Substance Registration System. This compound. [Online] Available at: [Link]

-

University of Calgary. iodobenzene (NMR Spectrum). [Online] Available at: [Link]

Sources

- 1. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. readchemistry.com [readchemistry.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. organomation.com [organomation.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. scribd.com [scribd.com]

- 15. depts.washington.edu [depts.washington.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR of 1,2-Dichloro-4-iodobenzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,2-dichloro-4-iodobenzene, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of this compound

This compound (CAS No: 20555-91-3) is a halogenated aromatic compound of significant interest in organic synthesis.[1][2] Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization in cross-coupling and other synthetic transformations. A thorough understanding of its spectroscopic properties, particularly its ¹³C NMR spectrum, is paramount for reaction monitoring, purity assessment, and structural verification of its derivatives.

This guide will delve into the theoretical and practical aspects of the ¹³C NMR spectrum of this compound. We will explore the predicted chemical shifts based on established substituent effects, discuss the underlying principles governing these shifts, and provide a detailed experimental protocol for acquiring a high-quality spectrum.

Predicted ¹³C NMR Spectral Data

Due to the challenges in accessing publicly available experimental spectra, this guide presents a detailed analysis based on predicted ¹³C NMR chemical shifts. These predictions are derived from the well-established principle of substituent additivity on the benzene ring. The chemical shift of the parent benzene molecule (128.5 ppm) is used as a baseline, and the incremental effects of the chloro and iodo substituents at their respective positions are applied to estimate the chemical shifts of the carbon atoms in this compound.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature as illustrated in the molecular structure diagram.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 134.5 |

| C2 | 132.8 |

| C3 | 139.7 |

| C4 | 93.3 |

| C5 | 131.2 |

| C6 | 130.4 |

Interpretation of the ¹³C NMR Spectrum: A Deeper Look at Substituent Effects

The predicted chemical shifts of the six unique carbon atoms in this compound are a direct consequence of the electronic environment created by the three halogen substituents. Understanding these effects is crucial for accurate spectral assignment and for predicting the spectra of related compounds.

The primary factors influencing the ¹³C chemical shifts in substituted benzenes are:

-

Inductive Effects: The electronegativity of the halogen atoms (Cl > I) leads to a withdrawal of electron density from the ipso-carbon (the carbon directly attached to the substituent) and, to a lesser extent, from the ortho and meta carbons. This deshielding effect generally results in a downfield shift (higher ppm value).

-

Mesomeric (Resonance) Effects: The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This effect is most pronounced for chlorine and leads to an increase in electron density at the ortho and para positions, causing an upfield shift (lower ppm value). For iodine, the resonance effect is less significant.

-

The "Heavy Atom" Effect: A unique phenomenon observed with heavier halogens like iodine is the "heavy atom effect," which causes a significant upfield shift of the ipso-carbon. This is attributed to spin-orbit coupling and is a dominant factor in determining the chemical shift of the carbon atom bonded to iodine.

Based on these principles, we can rationalize the predicted chemical shifts for this compound:

-

C4 (ipso to Iodine): The most upfield signal at approximately 93.3 ppm is assigned to C4. This is a classic example of the heavy atom effect of iodine, which strongly shields the directly attached carbon nucleus.

-

C1 and C2 (ipso to Chlorine): The signals for C1 and C2 are predicted to be significantly downfield due to the strong deshielding inductive effect of the chlorine atoms. Their exact positions are influenced by the neighboring substituents.

-

C3, C5, and C6 (protonated carbons): The chemical shifts of the remaining carbons are influenced by their proximity to the halogen substituents. Their positions reflect a combination of inductive and mesomeric effects from the adjacent chloro and iodo groups.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful attention to experimental parameters. The following is a field-proven, step-by-step methodology.

I. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent and ¹³C signals.[3]

-

Concentration: Prepare a solution of this compound in CDCl₃ at a concentration of approximately 50-100 mg/mL. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal spectral dispersion.

-

Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without significant signal saturation.

-

Acquisition Time (AQ): Set the acquisition time to at least 2-3 seconds to ensure adequate digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 128 to 1024) to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Spectral Width (SW): Set the spectral width to encompass the entire expected range of ¹³C chemical shifts (e.g., 0 to 220 ppm).

-

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 to 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automated baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

Visualizations

Molecular Structure and Atom Numbering